Cas no 2199182-59-5 (1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene)
1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene Chemical and Physical Properties
Names and Identifiers
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- INDEX NAME NOT YET ASSIGNED
- 1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene
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- MDL: MFCD31720672
- Inchi: 1S/C6H4F5N3S/c7-15(8,9,10,11)6-3-1-2-5(4-6)13-14-12/h1-4H
- InChI Key: FQSDUEJCGTZZQT-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(N=[N+]=[N-])C=1)(F)(F)(F)(F)F
1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB521555-250 mg |
1-Azido-3-(pentafluorosulfanyl)benzene; . |
2199182-59-5 | 250MG |
€817.00 | 2023-07-10 | ||
| abcr | AB521555-1 g |
1-Azido-3-(pentafluorosulfanyl)benzene; . |
2199182-59-5 | 1g |
€1,580.50 | 2023-07-10 | ||
| Enamine | EN300-22896652-0.05g |
1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene |
2199182-59-5 | 95% | 0.05g |
$245.0 | 2024-06-20 | |
| Enamine | EN300-22896652-0.1g |
1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene |
2199182-59-5 | 95% | 0.1g |
$366.0 | 2024-06-20 | |
| Enamine | EN300-22896652-0.25g |
1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene |
2199182-59-5 | 95% | 0.25g |
$524.0 | 2024-06-20 | |
| Enamine | EN300-22896652-0.5g |
1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene |
2199182-59-5 | 95% | 0.5g |
$824.0 | 2024-06-20 | |
| Enamine | EN300-22896652-1.0g |
1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene |
2199182-59-5 | 95% | 1.0g |
$1057.0 | 2024-06-20 | |
| Enamine | EN300-22896652-2.5g |
1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene |
2199182-59-5 | 95% | 2.5g |
$2071.0 | 2024-06-20 | |
| Enamine | EN300-22896652-5.0g |
1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene |
2199182-59-5 | 95% | 5.0g |
$3065.0 | 2024-06-20 | |
| Enamine | EN300-22896652-10.0g |
1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene |
2199182-59-5 | 95% | 10.0g |
$4545.0 | 2024-06-20 |
1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene Suppliers
1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene
Research Briefing on 1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene (CAS: 2199182-59-5) in Chemical Biology and Pharmaceutical Applications
The compound 1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene (CAS: 2199182-59-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and potential applications in drug discovery and bioconjugation.
Recent studies highlight the compound's role as a versatile building block in click chemistry, particularly in the context of sulfur(VI)-fluoride exchange (SuFEx) reactions. The presence of both an azido group and a pentafluoro-lambda6-sulfanyl moiety enables dual reactivity, making it a valuable tool for the development of novel bioconjugates and pharmaceutical agents. Researchers have successfully employed this compound in the synthesis of sulfonyl fluorides, which are critical intermediates in the development of covalent inhibitors.
In a 2023 study published in the Journal of Medicinal Chemistry, 1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene was utilized to develop a series of covalent kinase inhibitors. The study demonstrated that the compound's ability to undergo selective reactions with thiol groups in proteins could be harnessed to create highly specific inhibitors with improved pharmacokinetic properties. The researchers reported a significant enhancement in target engagement and selectivity compared to traditional inhibitors.
Another key application of this compound lies in its use as a radiolabeling agent. A recent investigation in the field of positron emission tomography (PET) imaging explored the incorporation of fluorine-18 into the pentafluoro-lambda6-sulfanyl group, enabling the development of novel radiotracers for imaging studies. This approach has shown promise in the non-invasive visualization of enzyme activity in vivo, offering potential applications in oncology and neurology.
The compound's stability under physiological conditions has also been a subject of investigation. Studies have confirmed that 1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene exhibits remarkable stability in aqueous environments, making it suitable for various bioconjugation strategies. This property, combined with its reactivity, positions it as a valuable tool for the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Looking ahead, researchers are exploring the potential of 1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene in the development of covalent protein degraders, such as PROTACs (proteolysis-targeting chimeras). Preliminary results suggest that the compound's unique reactivity profile could enable the design of more efficient degraders with enhanced tissue penetration and reduced off-target effects.
In conclusion, 1-azido-3-(pentafluoro-lambda6-sulfanyl)benzene (CAS: 2199182-59-5) represents a promising chemical entity with diverse applications in drug discovery and chemical biology. Its dual functionality, stability, and reactivity make it a valuable tool for researchers developing next-generation therapeutics and imaging agents. Further studies are warranted to fully explore its potential in these rapidly evolving fields.
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